Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate and its derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential as acetylcholinesterase inhibitors, antimicrobial agents, and in the treatment of various conditions such as benign prostatic hyperplasia. The following analysis delves into the mechanism of action and applications of these compounds across different fields, drawing on the findings from several research studies.
The synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate and its derivatives has been explored in the provided literature. One study reports the use of enantiomerically pure (S)-pyroglutamic acid as a starting material for synthesizing a derivative of this compound [(2S,4R)‐1‐Benzyl 2‐tert‐butyl 4‐[N,N′‐bis(tert‐butyloxycarbonyl)hydrazino]‐5‐oxopyrrolidine‐1,2‐dicarboxylate] []. Another study describes an efficient strategy for synthesizing enantiomerically pure (S)-5-((alkyl/aryl amino)methyl)-pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol via the Mitsunobu reaction []. While specific details of the synthesis for the compound itself are not provided in the documents, these examples showcase the different synthetic approaches that can be used to obtain structurally related pyrrolidinone derivatives, implying the adaptability of synthetic methods in this field.
The molecular structure of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate comprises a pyrrolidinone ring, a five-membered lactam, with a benzyl group attached to the nitrogen atom and a methoxycarbonyl group attached to the carbon atom adjacent to the lactam nitrogen. While specific structural analyses like X-ray crystallography data are not provided for the compound itself, several articles describe the crystal structures of closely related derivatives [, , , , , , , , , , , , , , , , , , ]. These analyses often reveal structural features such as ring conformations, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding the compound's properties and reactivity.
In medicinal chemistry, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been highlighted. These compounds have shown promising activity against bacterial and fungal strains, including M. tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to or better than standard drugs like ampicillin and isoniazid2.
Further extending their application in antibacterial research, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group have been synthesized. These derivatives have shown potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, with modifications to the molecule reducing toxicity and convulsion inductive ability3.
In synthetic methodology, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides has been achieved using a relay catalytic cascade reaction. This innovative approach allows for the introduction of substituents at the pyrrole nitrogen, expanding the versatility of these compounds in chemical synthesis4.
From a pharmacological perspective, methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) have been investigated as drugs and prodrugs for dual inhibition of 5 alpha-reductase type 1 and type 2. These compounds have shown the potential to enhance cell permeation and yield the corresponding carboxylic acids as type 2 inhibitors after hydrolysis in the target organ5.
The mechanism of action of these compounds varies depending on their structural modifications and target enzymes or receptors. For instance, one derivative, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, has been identified as a potent anti-acetylcholinesterase (anti-AChE) inhibitor, with a high selectivity for AChE over butyrylcholinesterase. This compound, referred to as E2020, demonstrated a marked increase in acetylcholine content in the rat cerebral cortex, suggesting its potential for treating conditions like Alzheimer's disease1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7